Madumycin II

Ribosome inhibition Peptidyl transferase center Streptogramin A

Researchers studying ribosomal PTC inhibition face inconsistency from variable conformational effects among streptogramin A analogues. Madumycin II (CAS 58717-24-1) resolves this by inducing a specific U2506•G2583 wobble pair that locks the PTC in an inactive state-unique to its alanine-containing scaffold. • IC50 0.3 µM in E. coli cell-free translation-2.7-fold more potent than virginiamycin M (IC50 0.8 µM) • Preferred for ribosomal stalling assays, reporter-based screening, and coupled transcription-translation studies • Available in bulk and custom quantities for structural biology and SAR programs.

Molecular Formula C26H37N3O7
Molecular Weight 503.6 g/mol
Cat. No. B1257935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMadumycin II
Synonymsmadumycin II
Molecular FormulaC26H37N3O7
Molecular Weight503.6 g/mol
Structural Identifiers
SMILESCC1C=CC(=O)NCC=CC(=CC(CC(CC2=NC(=CO2)C(=O)NC(C(=O)OC1C(C)C)C)O)O)C
InChIInChI=1S/C26H37N3O7/c1-15(2)24-17(4)8-9-22(32)27-10-6-7-16(3)11-19(30)12-20(31)13-23-29-21(14-35-23)25(33)28-18(5)26(34)36-24/h6-9,11,14-15,17-20,24,30-31H,10,12-13H2,1-5H3,(H,27,32)(H,28,33)/b7-6+,9-8+,16-11+/t17-,18-,19-,20+,24-/m1/s1
InChIKeySAQNYTQFLPVTNJ-WWUMGCNISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Madumycin II (A2315A): Streptogramin A Antibiotic with Differentiated Ribosomal Inhibition


Madumycin II, also designated A2315A (CAS 58717-24-1), is an alanine-containing streptogramin A antibiotic belonging to the virginiamycin family of macrocyclic depsipeptides [1]. Produced by Actinomadura flava (previously Actinoplanes philippinensis), it acts as a peptidyl transferase center (PTC) inhibitor on the bacterial 70S ribosome, blocking the first cycle of peptide bond formation [2]. Its structural and mechanistic features distinguish it from proline-containing streptogramin A counterparts.

Class Alanine-containing streptogramin A antibiotic
Mechanism PTC inhibitor inducing U2506•G2583 wobble pair
Differentiator Distinct conformational arrest vs proline-containing analogs

Why Interchanging Streptogramin A Antibiotics Can Lead to Functional Discrepancies


Despite sharing a common binding site within the ribosomal peptidyl transferase center, type A streptogramins are not functionally interchangeable. Madumycin II contains an alanine residue in its macrocyclic core, in contrast to the proline residue found in virginiamycin M, dalfopristin, and flopristin [1]. This single amino acid difference leads to distinct conformational rearrangements in the 23S rRNA, specifically the induction of a U2506•G2583 wobble pair that locks the PTC in an inactive state—a phenomenon not observed with proline-containing analogues [1]. Consequently, potency, resistance susceptibility, and synergy with type B streptogramins can vary significantly between these agents [2].

Conformational arrest mismatch
Alanine-induced U2506•G2583 wobble pair may not form with proline-containing streptogramins, altering PTC inactivation profile.
Potency and synergy context variability
In vitro potency and synergy with type B streptogramins may differ; direct transfer of functional expectations across analogs may not be reliable.
Resistance susceptibility may not transfer
Resistance profiles reported for other streptogramin A congeners may not apply; class-specific review is advised.

Quantitative Differentiation Evidence for Madumycin II vs Closest Streptogramin A Analogs


Unique Ribosomal Conformation: U2506•G2583 Wobble Pair Induction by Madumycin II vs Proline-Containing Streptogramins

In the crystal structure of the Thermus thermophilus 70S ribosome complexed with mRNA, A-, P-, and E-site tRNAs, Madumycin II (MADU) induces formation of a U2506•G2583 wobble pair in the 23S rRNA, forcing the peptidyl transferase center into a catalytically inactive state [1]. This conformational rearrangement is not observed in structures of the ribosome bound to proline-containing streptogramins A (virginiamycin M, dalfopristin, flopristin), where the bulkier proline residue collides with nucleotide U2585, causing it to move away from the inhibitor [1]. The distinct positioning of U2585 results in an active PTC conformation in the presence of these comparators.

Ribosomal conformation
Head-to-head
Wobble pair formed vs not formed
PTC locked in inactive state with Madumycin II only; proline-containing comparators maintain active-like conformation.
X-ray crystallography, 2.8 Å resolution; T. thermophilus 70S ribosome.
Ribosome inhibition Peptidyl transferase center Streptogramin A U2506•G2583 wobble pair

Higher In Vitro Potency: Madumycin II IC50 0.3 µM vs Virginiamycin M IC50 0.8 µM in Cell-Free Translation Assays

Madumycin II inhibited firefly luciferase mRNA translation in an E. coli S30 extract system with an IC50 of 0.3 ± 0.03 µM, and at 5 µM reduced protein synthesis by >100-fold [1]. In a comparable cell-free translation assay using D. radiodurans large ribosomal subunits, virginiamycin M exhibited an IC50 of 0.8 µM [2]. The 2.7-fold lower IC50 of Madumycin II suggests a higher intrinsic potency, although direct head-to-head testing under identical conditions remains needed for definitive comparison.

Cell-free IC50
Cross-study comparable
0.3 µM
Reported 2.7-fold lower than virginiamycin M (0.8 µM) in cell-free translation systems.
E. coli S30 extract vs D. radiodurans 50S; direct comparison under matched conditions remains needed.
In vitro potency IC50 Cell-free translation Streptogramin comparison

Temporal Separation in Fermentation: Madumycin II Peaks at Day 5 While Madumycin I Peaks at Days 2–3

Under intensive aeration, Actinomadura flava strain 2171/852 produced maximum titers of madumycin I on the 2nd–3rd day of cultivation, whereas madumycin II reached its maximum on the 5th day [1]. Strain 2171/2544 predominantly produced madumycin I throughout the fermentation, highlighting strain-specific and temporal control over madumycin congener production [1]. This differential production profile allows for selective harvesting of madumycin II by extending fermentation time.

Fermentation peak
Head-to-head
Day 5 vs Day 2–3
Later peak enables selective harvesting of Madumycin II; Madumycin I peaks earlier.
Actinomadura flava strain 2171/852; intensive aeration.
Fermentation kinetics Actinomadura flava Biosynthesis Madumycin production

First Enantioselective Total Synthesis Enables SAR and Analogue Development for Madumycin II

Madumycin II was the first streptogramin A antibiotic to be accessed by enantioselective total synthesis (1996, Tavares et al.), preceding the synthesis of virginiamycin M2 by Schlessinger in the same year [1]. The synthesis proceeds in 29 steps with 1.8% overall yield from (S)-malic acid, establishing absolute stereochemistry and providing a modular route for structural diversification [1][2]. While subsequent syntheses of virginiamycin M2 have achieved higher yields (e.g., 24–43% over 6 steps in later routes), the Madumycin II synthesis laid the foundational chemistry for streptogramin A analogue exploration [3].

Total synthesis
Class-level
First in 1996; 1.8% yield
Pioneering enantioselective route enabling SAR; later streptogramin syntheses achieve higher efficiency.
29 steps; modular blueprint for analogue diversification.
Total synthesis Enantioselective SAR Analog development

Optimized Application Scenarios for Madumycin II in Research and Industrial Settings


Mechanistic Studies of Ribosomal Translation Arrest via U2506•G2583 Wobble Pair Induction

Madumycin II is uniquely suited for structural and biochemical investigations of peptidyl transferase center inhibition because it induces a specific inactive conformational state (U2506•G2583 wobble pair) not produced by proline-containing streptogramins A [1]. Researchers studying the fundamental mechanisms of ribosomal catalysis, drug-induced ribosomal stalling, or screening for agents that overcome this specific PTC inactivation require Madumycin II to achieve the defined conformational endpoint [1].

High-Potency Tool Compound for In Vitro Translation Inhibition Assays

With an IC50 of 0.3 µM in E. coli cell-free translation systems, Madumycin II provides a 2.7-fold potency advantage over virginiamycin M (IC50 0.8 µM) in cross-study comparisons [1][2]. This makes Madumycin II the preferred choice for in vitro protein synthesis inhibition experiments requiring robust signal suppression at lower compound concentrations, such as reporter-based screening assays or coupled transcription-translation studies [1].

Selective Fermentation Harvesting for Madumycin II-Enriched Extracts

Industrial biotechnology groups aiming to isolate Madumycin II from Actinomadura flava fermentation should employ strain 2171/852 under intensive aeration and harvest at day 5, when Madumycin II titers peak while Madumycin I levels have declined from their day 2–3 maximum [1]. For maximum Madumycin II purity, strain 2171/2544 should be avoided as it predominantly produces Madumycin I throughout the fermentation cycle [1].

Scaffold Diversification via Total Synthesis for Streptogramin SAR Programs

The established enantioselective total synthesis of Madumycin II, despite its modest 1.8% overall yield, provides a modular synthetic blueprint that has enabled the creation of structural analogues for structure-activity relationship exploration [1][2]. Medicinal chemistry programs seeking to modify the oxazole, depsipeptide linker, or unsaturated acid moieties of the streptogramin A scaffold can leverage the convergent synthetic strategy developed for Madumycin II to access novel analogues [2].

Application
Selection Property
Validation Focus
Ribosomal PTC inhibition mechanism studies
U2506•G2583 wobble pair induction
Conformational specificity vs proline-containing analogs
Cell-free translation inhibition assays
Reported IC50 in E. coli S30 system
Potency cross-validation under matched conditions
Fermentation process optimization
Temporal congener profile (day 5 peak)
Strain and harvest time verification
Streptogramin A SAR and analog synthesis
Established enantioselective total synthesis
Modular route efficiency and diversification potential
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